CID 78068289
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyclin A/B inhibitors involves the synthesis of macrocyclic structures. These structures are typically synthesized through a series of cyclization reactions, often involving the formation of amide or ester bonds. The reaction conditions usually require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of cyclin A/B inhibitors involves large-scale synthesis using automated synthesizers and continuous flow reactors. These methods allow for the efficient production of macrocyclic compounds with high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclin A/B inhibitors undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products often retain the macrocyclic structure but exhibit different functional groups, which can alter their biological activity .
Scientific Research Applications
Cyclin A/B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study cell cycle regulation and the role of cyclins in cell division.
Biology: Employed in research on cancer biology to understand the mechanisms of tumor growth and proliferation.
Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, particularly those with high E2F expression.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer treatment
Mechanism of Action
The mechanism of action of cyclin A/B inhibitors involves the inhibition of cyclin A and cyclin B, which are essential regulators of the cell cycle. These compounds bind to the cyclin-dependent kinases (CDKs) associated with cyclin A and cyclin B, preventing their activation. This inhibition leads to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclin D inhibitors: These compounds inhibit cyclin D-CDK4/6 complexes and are used in the treatment of hormone receptor-positive breast cancer.
Cyclin E inhibitors: Target cyclin E-CDK2 complexes and are investigated for their role in cell cycle regulation and cancer therapy
Uniqueness
Cyclin A/B inhibitors are unique in their ability to target both cyclin A and cyclin B, making them effective against a broader range of tumor types. Their macrocyclic structure also provides enhanced stability and specificity compared to other cyclin inhibitors .
Properties
Molecular Formula |
C14H13GeO2 |
---|---|
Molecular Weight |
285.88 g/mol |
InChI |
InChI=1S/C14H13GeO2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
WDMGFKUBXDBSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.